3-(Cyclohexyloxy)benzenesulfonyl Chloride
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Overview
Description
3-(Cyclohexyloxy)benzenesulfonyl Chloride is an organosulfur compound with the molecular formula C12H15ClO3S and a molecular weight of 274.76 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to a benzenesulfonyl chloride moiety. It is primarily used in organic synthesis and various industrial applications.
Preparation Methods
3-(Cyclohexyloxy)benzenesulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclohexanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods often involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride, which is then reacted with cyclohexanol .
Chemical Reactions Analysis
3-(Cyclohexyloxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Cyclohexyloxy)benzenesulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)benzenesulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in various synthetic processes.
Comparison with Similar Compounds
3-(Cyclohexyloxy)benzenesulfonyl Chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride:
Benzenesulfonyl Chloride: Similar in structure but lacks the cyclohexyloxy group.
Toluenesulfonyl Chloride: Contains a methyl group instead of a cyclohexyloxy group.
The uniqueness of this compound lies in its cyclohexyloxy group, which imparts different physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H15ClO3S |
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Molecular Weight |
274.76 g/mol |
IUPAC Name |
3-cyclohexyloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI Key |
BYZLOXHAUPHWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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